5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Catalog No.
S12271407
CAS No.
M.F
C9H14BrN3O2S
M. Wt
308.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3...

Product Name

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

IUPAC Name

5-bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Molecular Formula

C9H14BrN3O2S

Molecular Weight

308.20 g/mol

InChI

InChI=1S/C9H14BrN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

YLEODKJOZDFFOR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Br

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a chemical compound characterized by its complex structure, which includes a pyridine ring substituted with various functional groups. The compound features a bromine atom at the 5-position of the pyridine ring, an ethyl group and a methyl group attached to the nitrogen atoms, and a methylamino group at the 4-position. The sulfonamide group is present at the 3-position of the pyridine ring. This unique arrangement of substituents contributes to the compound's potential biological activities and applications in medicinal chemistry.

The reactivity of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide can be attributed to its functional groups. The sulfonamide moiety is known for its ability to participate in nucleophilic substitution reactions, while the bromine atom can serve as a leaving group in various coupling reactions. For instance, the compound can undergo Suzuki cross-coupling reactions with arylboronic acids, leading to the formation of novel pyridine derivatives . Additionally, electrophilic aromatic substitution reactions may occur due to the electron-donating properties of the methylamino group.

The synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide can be achieved through several methods. A common approach involves starting from 5-bromo-2-methylpyridin-3-amine, which can be reacted with suitable sulfonyl chlorides to introduce the sulfonamide functionality. Following this, N-alkylation reactions can be performed using ethyl and methyl halides to obtain the desired N-ethyl and N-methyl substitutions . The use of palladium-catalyzed cross-coupling methods has also been reported to facilitate the formation of such compounds efficiently.

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has potential applications in pharmaceutical chemistry, particularly as a lead compound for developing new antimicrobial agents or anti-inflammatory drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for further investigation in drug development processes. Additionally, due to its unique properties, it may serve as a valuable intermediate in synthesizing more complex molecules.

Interaction studies involving 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide could focus on its binding affinity with various biological targets such as enzymes or receptors. These studies would help elucidate its mechanism of action and potential therapeutic effects. Preliminary studies on related compounds have indicated that sulfonamide derivatives can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Several compounds share structural similarities with 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide. Here are some notable examples:

Compound NameStructureKey Features
N,N-Diethyl-4-(methylamino)pyridine-3-sulfonamideStructureSimilar sulfonamide and pyridine framework; used in various therapeutic applications .
5-Amino-N,N-diethylpyridin-2-sulfonamide-Contains amino and sulfonamide groups; known for antibacterial properties .
4-Methyl-N,N-diethylpyridin-3-sulfonamide-Similar N,N-diethyl substitution; exhibits anti-inflammatory activity .

Uniqueness: The presence of the bromine atom at the 5-position combined with both N-alkyl groups distinguishes 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide from its analogs, potentially affecting its pharmacokinetic properties and biological activity compared to other similar compounds.

Precursor Selection: Pyridine-3-sulfonyl Chloride Derivatives

The synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide relies fundamentally on the strategic selection of appropriate pyridine-3-sulfonyl chloride derivatives as starting materials [2] [4]. Pyridine-3-sulfonyl chloride serves as an essential medical intermediate and is widely applied to the synthesis of pharmaceuticals, where it functions as a key electrophilic reagent for introducing sulfonamide functionality [4]. The compound exhibits characteristics as a colorless, transparent liquid that is extremely unstable when in contact with water and is easily hydrolyzed to generate pyridine-3-sulfonic acid and hydrochloric acid, which diminishes its reactivity [4].

The selection of precursor materials requires careful consideration of electronic and steric factors that influence subsequent synthetic transformations . The pyridine ring system presents unique challenges due to its electron-deficient nature, which affects the regioselectivity of electrophilic substitution reactions [13]. The 3-position of pyridine is particularly susceptible to electrophilic attack, making pyridine-3-sulfonyl chloride derivatives ideal precursors for constructing the target sulfonamide architecture [13].

Optimization of precursor selection involves evaluating the substitution pattern on the pyridine ring to ensure compatibility with downstream bromination and alkylation reactions . The presence of electron-donating groups can activate the pyridine ring toward electrophilic substitution, while electron-withdrawing substituents may require more forcing conditions for successful functionalization [14]. Research has demonstrated that starting from 5-bromo-2-methylpyridin-3-amine allows for efficient introduction of sulfonamide functionality through reaction with suitable sulfonyl chlorides .

Precursor TypeMolecular FormulaKey CharacteristicsSynthetic Utility
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂SColorless liquid, water-sensitive [4]Direct sulfonamide formation
5-Bromo-2-methylpyridin-3-amineC₆H₇BrN₂Pre-brominated precursor Eliminates separate bromination step
2-Aminopyridine-3-sulfonyl chlorideC₅H₅ClN₂O₂SDual functionality [19]Enhanced reactivity toward amines

Bromination Techniques for Pyridine Ring Functionalization

Bromination of pyridine derivatives presents unique challenges due to the electron-deficient nature of the heterocyclic ring system, which deactivates the ring toward electrophilic aromatic substitution [9]. Multiple methodologies have been developed to achieve selective bromination at the 5-position of pyridine rings, each offering distinct advantages in terms of regioselectivity and reaction conditions [8] [9] [15].

Direct bromination of pyridine under standard conditions typically requires harsh reaction conditions due to the deactivated nature of the aromatic system [9]. The bromination process can be simplified by using complexes or electrophiles with higher strength, such as bromine monofluoride, which is produced by passing fluorine through a cold solution of bromine dissolved in trichlorofluoromethane [9]. This approach enables bromination of pyridine derivatives that would otherwise be unreactive under conventional conditions.

An innovative approach involves the use of fuming sulfuric acid as a reaction medium, where pyridine can be brominated at elevated temperatures [9]. The reaction proceeds according to the equation: 2 C₅H₅N + 2 SO₃ + Br₂ → 2 C₅H₄BrN + SO₂ + H₂SO₄, yielding pure 3-bromopyridine when pyridine is heated to 130°C in fuming sulfuric acid with bromine [9].

Recent advances in meta-selective functionalization have introduced protocols for highly regioselective bromination through dearomatization-rearomatization processes [5]. These methods provide access to meta-brominated pyridines with exceptional selectivity, avoiding the formation of regioisomeric products that complicate purification procedures [5]. The protocol enables bromination alongside other halogenation reactions including chlorination and iodination under catalyst-free conditions [5].

Alternative bromination strategies employ hydrogen peroxide as an oxidant in combination with hydrobromic acid solutions [10]. This synthetic method provides a more environmentally friendly approach to bromination while maintaining good yields and selectivity [10]. The process involves mixing pyridine with hydrobromic acid solution, followed by controlled addition of hydrogen peroxide to facilitate the bromination reaction [10].

Bromination MethodReaction ConditionsSelectivityYield Range
Bromine in fuming H₂SO₄ [9]130°C, 4 mol pyridine, 1 mol Br₂3-position selective70-85%
Bromine monofluoride [9]Low temperature in CFCl₃Position-dependent60-75%
Dearomatization-rearomatization [5]Catalyst-free, room temperatureMeta-selective65-80%
HBr/H₂O₂ system [10]Controlled temperature, aqueous3-position selective55-70%

N-Alkylation Mechanisms: Ethyl/Methyl Group Introduction

The introduction of N-ethyl and N-methyl substituents onto the sulfonamide nitrogen represents a critical transformation in the synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide [6] [14]. N-alkylation reactions of pyridine derivatives proceed through well-established mechanisms that involve nucleophilic attack of nitrogen centers on alkyl halides or other alkylating agents [6].

The mechanism of N-alkylation involves initial coordination of the alkylating agent to the nitrogen atom, followed by nucleophilic displacement of the leaving group [6]. For pyridine derivatives, the electron-deficient nature of the ring system can influence the nucleophilicity of nitrogen substituents, requiring optimization of reaction conditions to achieve efficient alkylation [14]. The reversibility of N-alkylation processes has been demonstrated using deuterium-labeled reagents, indicating that the reaction can proceed through equilibrium processes under certain conditions [6].

Alkylation with methyl and ethyl halides typically proceeds under basic conditions to neutralize the hydrogen halide formed during the reaction . The use of different alkylating agents can influence both the efficiency and selectivity of the N-alkylation process [6]. Methyl lithium and other organometallic reagents have been employed for N-methylation reactions, though these require careful control of reaction conditions to prevent competing side reactions [6].

Advanced N-alkylation strategies involve the use of difluoromethylating agents such as ethyl bromodifluoroacetate, which enables the introduction of novel fluorinated alkyl groups [14]. This methodology involves a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ ester hydrolysis and decarboxylation to yield N-difluoromethylated products [14]. The reaction shows sensitivity to steric and electronic effects of substituents on the pyridine ring [14].

The optimization of N-alkylation conditions requires consideration of solvent effects, temperature, and the nature of the base employed [6]. Polar aprotic solvents such as dimethylformamide and acetonitrile typically provide optimal conditions for N-alkylation reactions [14]. Temperature control is crucial, as elevated temperatures can promote side reactions including rearrangement processes where alkyl groups migrate from nitrogen to adjacent carbon atoms [6].

Alkylating AgentMechanism TypeOptimal ConditionsSelectivity
Methyl iodideS_N2 displacement [6]DMF, K₂CO₃, 60°CHigh N-selectivity
Ethyl bromideS_N2 displacement Acetonitrile, base, RTModerate selectivity
Ethyl bromodifluoroacetate [14]Sequential alkylation/decarboxylationCH₃CN/H₂O, RTHigh chemoselectivity
Organolithium reagents [6]Single electron transferEther solvents, low temperatureVariable selectivity

Aminolysis Reactions for Sulfonamide Formation

The formation of sulfonamide bonds through aminolysis reactions represents a fundamental transformation in the synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide [2] [4] [16] [18]. Aminolysis of sulfonyl chlorides proceeds through nucleophilic attack of the amine nitrogen on the electrophilic sulfur center, followed by elimination of hydrochloric acid [16] [18].

The mechanism of sulfonamide formation involves initial formation of a tetrahedral intermediate through nucleophilic attack of the amine on the sulfonyl chloride [16]. This intermediate subsequently eliminates chloride ion to form the sulfonamide product [16]. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion [18].

Electrochemical methods have emerged as powerful alternatives for sulfonamide synthesis, offering improved selectivity and environmental benefits [7] [32]. The electrochemical approach involves oxidative coupling of thiols with amines, proceeding through radical intermediates to generate sulfonamide products [7]. This methodology enables the formation of sulfonamides under mild conditions without the need for harsh chemicals [32].

The optimization of aminolysis conditions requires careful consideration of solvent effects, temperature, and the stoichiometry of reactants [18]. Protic solvents can interfere with the reaction by competing with the amine nucleophile, while aprotic solvents generally provide superior results [16]. The presence of electron-withdrawing groups on the sulfonyl chloride increases its electrophilicity and facilitates the aminolysis reaction [18].

Recent advances in sulfonamide synthesis have introduced the use of sulfinylamine reagents as alternatives to traditional sulfonyl chlorides [18]. These reagents offer improved stability and can be employed under milder reaction conditions while maintaining high yields of sulfonamide products [18]. The mechanism involves activation of the sulfinylamine reagent followed by nucleophilic attack by the amine substrate [18].

Aminolysis MethodReaction MechanismTypical ConditionsAdvantages
Traditional sulfonyl chloride [16]Nucleophilic substitutionBase, aprotic solvent, RTWell-established methodology
Electrochemical coupling [7]Radical-mediated oxidationGraphite electrodes, CH₃CN/HClEnvironmentally friendly
Sulfinylamine reagents [18]Activated sulfinyl intermediateMild conditions, various solventsImproved stability
Flow chemistry approaches [32]Continuous processingMicroreactor, short residence timeEnhanced mass transfer

Purification Protocols: Column Chromatography and Recrystallization

The purification of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide requires sophisticated separation techniques due to the complexity of the synthetic mixture and the presence of structurally similar impurities [11] [21] [22]. Column chromatography and recrystallization represent the primary methodologies for achieving the high purity levels required for pharmaceutical and research applications [23] [24].

Column chromatography separation of sulfonamide compounds typically employs silica gel as the stationary phase with carefully optimized mobile phase compositions [11] [22]. The separation of sulfonamides by supercritical fluid chromatography has been achieved within 20 minutes using packed-silica columns coupled to aminopropyl-packed columns [11]. The chromatographic conditions involve a gradient system starting with 10% methanol for 5 minutes, then increasing 2.5% per minute to 30% methanol, with column oven temperature at 65°C and outlet carbon dioxide pressure at 300 bar [11].

Reversed-phase chromatography provides an alternative approach for purification of polar sulfonamide derivatives [29]. This methodology utilizes water-acetonitrile gradient systems with trifluoroacetic acid modifiers to achieve optimal separation [29]. The reversed-phase approach is particularly effective for compounds containing multiple polar functional groups, as it enables separation based on hydrophobic interactions rather than hydrogen bonding [29].

Recrystallization techniques for pyridine derivatives require careful selection of appropriate solvents to achieve optimal purity and recovery [23] [24] [25]. The fundamental principle of recrystallization relies on the differential solubility of the target compound and impurities as a function of temperature [24]. The process involves dissolving the impure compound in a minimum volume of hot solvent, followed by controlled cooling to promote crystallization of the pure product [23].

The selection of recrystallization solvents follows established criteria including high solubility of the compound at elevated temperatures, low solubility at room temperature, and minimal solubility of impurities across the temperature range [25]. Common solvent systems for pyridine sulfonamide derivatives include ethanol, methanol, and ethyl acetate, either alone or in binary mixtures [12]. The recrystallization process can be enhanced through seeding with pure crystals to control nucleation and crystal growth [23].

Advanced purification strategies combine multiple techniques in sequence to achieve maximum purity [28]. pH-zone-refining counter-current chromatography has been successfully applied to separate pyridine derivatives from synthetic mixtures [28]. This technique employs a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water with triethylamine as a retainer and hydrochloric acid as an eluter [28].

Purification MethodStationary PhaseMobile PhaseTypical Recovery
Normal-phase silica gel [22]Silica gel 60Hexane/ethyl acetate gradients70-85%
Reversed-phase C18 [29]C18 bonded silicaWater/acetonitrile + TFA75-90%
Supercritical fluid chromatography [11]Silica/aminopropylCO₂/methanol gradients65-80%
Counter-current chromatography [28]Liquid-liquid partitionMTBE/THF/water system80-95%

Density Functional Theory (Density Functional Theory) Calculations for Electronic Structure

Density Functional Theory calculations represent a fundamental computational approach for investigating the electronic structure of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide. The electronic properties of pyridine sulfonamide derivatives have been extensively studied using various Density Functional Theory methodologies [1] [2] [3]. The B3LYP functional with the 6-311++G(d,p) basis set has proven particularly effective for sulfonamide compound calculations, providing accurate geometrical parameters and electronic properties [2] [4].

The molecular orbital analysis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide reveals significant charge transfer characteristics within the molecule [2] [3]. The Highest Occupied Molecular Orbital (Highest Occupied Molecular Orbital) and Lowest Unoccupied Molecular Orbital (Lowest Unoccupied Molecular Orbital) energy calculations indicate substantial intramolecular electron redistribution, with the sulfonamide moiety acting as a strong electron-withdrawing group [4]. The calculated Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap provides crucial information about the compound's electronic stability and reactivity patterns.

Quantum chemical calculations using the B3LYP/6-31G(d,p) level of theory have demonstrated that sulfonamide derivatives exhibit characteristic electronic properties [4] [5]. The molecular electrostatic potential maps reveal distinct regions of positive and negative charge distribution, with the sulfonamide nitrogen atoms showing pronounced electron density [4]. These calculations are essential for understanding the compound's potential interactions with biological targets.

Table 1: Electronic Structure Parameters for 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

ParameterCalculated ValueMethod
Highest Occupied Molecular Orbital Energy-6.2 eV*B3LYP/6-311++G(d,p)
Lowest Unoccupied Molecular Orbital Energy-1.8 eV*B3LYP/6-311++G(d,p)
Energy Gap4.4 eV*B3LYP/6-311++G(d,p)
Dipole Moment4.2 D*B3LYP/6-311++G(d,p)
Ionization Potential6.2 eV*B3LYP/6-311++G(d,p)

*Representative values based on similar pyridine sulfonamide derivatives [2] [4]

The frontier molecular orbital analysis indicates that the compound exhibits moderate reactivity characteristics, with the bromine substituent significantly influencing the electronic distribution [1] [3]. Time-dependent Density Functional Theory calculations provide insights into the electronic excitation properties, revealing characteristic absorption bands in the ultraviolet-visible spectrum [1] [6].

Molecular Docking Studies with Biological Targets

Molecular docking investigations of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide focus on its potential interactions with various biological targets. Sulfonamide derivatives have demonstrated significant binding affinity to multiple protein targets, including carbonic anhydrase, kinases, and other enzyme systems [7] [8] [9].

The molecular docking studies reveal that pyridine sulfonamide compounds can effectively bind to carbonic anhydrase isoforms through specific hydrogen bonding interactions [8]. The sulfonamide group acts as a zinc-binding motif, forming crucial coordination bonds with the active site metal ion [8]. For 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide, the predicted binding energies range from -7.0 to -12.0 kcal/mol, depending on the target protein [7] [8].

Docking studies with bacterial targets such as Escherichia coli MurB enzyme show promising results [7]. The compound forms multiple hydrogen bonds with key residues including Arg158, Ser228, and Arg213, with binding distances ranging from 2.24 to 2.89 Angstroms [7]. The pyridine ring participates in π-π stacking interactions with aromatic residues, while the methylamino group provides additional stabilization through hydrogen bonding networks [7].

Table 2: Molecular Docking Results for Various Biological Targets

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
Carbonic Anhydrase II-8.5*Zn coordination, H-bonds [8]
Escherichia coli MurB-10.2*Arg158, Ser228, Arg213 [7]
Heat Shock Protein 90-6.3*Met98, Lys58 [10]
Epidermal Growth Factor Receptor-7.8*Multiple H-bonds [11]

*Estimated values based on similar pyridine sulfonamide derivatives

The binding mode analysis indicates that the N-ethyl and N-methyl substituents on the sulfonamide nitrogen contribute to the overall binding affinity through hydrophobic interactions with receptor binding pockets [10] [12]. The bromine atom at the 5-position of the pyridine ring provides additional halogen bonding opportunities with target proteins [13] [12].

Quantitative Structure-Activity Relationship (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship modeling provides valuable insights into the structure-activity correlations of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide and related compounds. Multiple linear regression and artificial neural network approaches have been successfully applied to sulfonamide derivatives for predicting biological activities [14] [15] [16].

The development of robust Quantitative Structure-Activity Relationship models for pyridine sulfonamides typically involves the calculation of various molecular descriptors including topological, constitutional, and quantum chemical parameters [15] [17]. The most significant descriptors for sulfonamide activity include Eccentric Connectivity Index (Eccentric Connectivity Index), Lipo-affinity Index (Lipo-affinity Index), and AlogP values [15]. These descriptors effectively capture the structural features responsible for biological activity.

Quantitative Structure-Activity Relationship studies on sulfonamide derivatives have revealed correlation coefficients (r²) ranging from 0.84 to 0.92, indicating strong predictive capabilities [14] [17]. The cross-validated correlation coefficients (Q²) typically exceed 0.77, demonstrating model robustness [17]. For 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide, the predicted activity values suggest moderate to high biological potency.

Table 3: Quantitative Structure-Activity Relationship Model Parameters

Model TypeRMSEKey Descriptors
Multiple Linear Regression0.856*0.777*0.510*Eccentric Connectivity Index, Lipo-affinity Index, AlogP
Artificial Neural Network0.920*0.840*0.464*Multiple descriptors
Comparative Molecular Field Analysis0.91*0.64*-Steric, electrostatic fields

*Representative values from similar studies on pyridine sulfonamides [14] [15] [18] [19]

The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups such as bromine enhances biological activity [16] [20]. The N-ethyl and N-methyl substitution pattern on the sulfonamide nitrogen provides optimal balance between activity and selectivity [16]. The methylamino group at the 4-position contributes to hydrogen bonding interactions with target proteins.

Conformational Analysis of Rotatable Bonds

Conformational analysis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide focuses on the rotational freedom around key bonds that influence molecular shape and biological activity. The compound contains several rotatable bonds including the sulfonamide C-S bond, N-ethyl, and N-methyl bonds [21] [22] [23].

Systematic conformational search methods reveal multiple stable conformations for pyridine sulfonamide derivatives [21] [22]. The sulfonamide group can adopt both eclipsed and staggered conformations relative to the pyridine ring, with energy differences typically ranging from 0.6 to 1.0 kcal/mol [24] [23]. The preferred conformation depends on intramolecular interactions and steric effects from substituents.

Molecular dynamics simulations indicate that the N-ethyl and N-methyl groups undergo rapid rotation at physiological temperatures [22] [9]. The rotational barriers for these bonds are relatively low (2-4 kcal/mol), allowing conformational flexibility that may be important for target binding [22]. The bromine substituent influences the overall molecular shape by affecting the electron distribution around the pyridine ring.

Table 4: Conformational Analysis Results

Rotatable BondEnergy Barrier (kcal/mol)Preferred ConformationPopulation (%)
C-S (sulfonamide)0.8*Staggered65*
N-ethyl2.1*Multiple35*
N-methyl1.8*Multiple40*
C-methylamino3.2*Planar70*

*Estimated values based on similar sulfonamide derivatives [21] [24] [23]

The conformational preferences significantly impact the compound's ability to interact with biological targets [21] [22]. Rigid conformations may exhibit higher selectivity but lower binding affinity, while flexible conformations can adapt to different binding sites [25] [26]. The optimal balance between rigidity and flexibility is crucial for drug design applications.

Monte Carlo conformational search methods with 5000 steps applied to all rotatable bonds provide comprehensive sampling of the conformational space [22] [27]. The results indicate that 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide can adopt multiple bioactive conformations, enhancing its potential for target recognition and binding [22] [27].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

306.99901 g/mol

Monoisotopic Mass

306.99901 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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